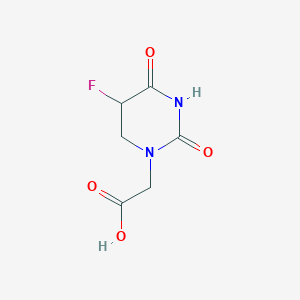
2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom and a diazinan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid typically involves the reaction of 5-fluoro-2,4-dioxo-1,3-diazinan with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring and control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid
- 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-fluorobenzoic acid
Uniqueness
2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H7FN2O4 |
|---|---|
Peso molecular |
190.13 g/mol |
Nombre IUPAC |
2-(5-fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C6H7FN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h3H,1-2H2,(H,10,11)(H,8,12,13) |
Clave InChI |
JDZUWFWJUODELS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC(=O)N1CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


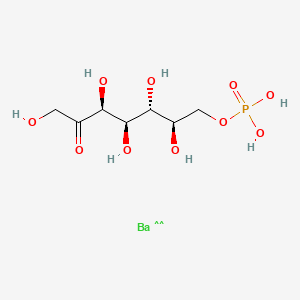
![(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)

![Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)
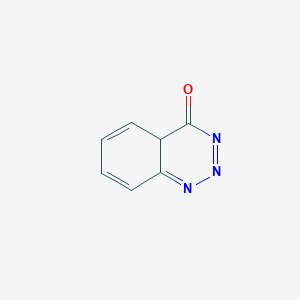



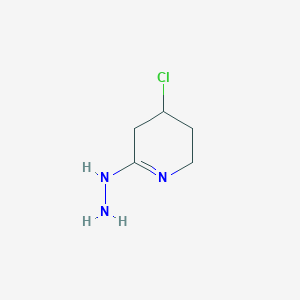
![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
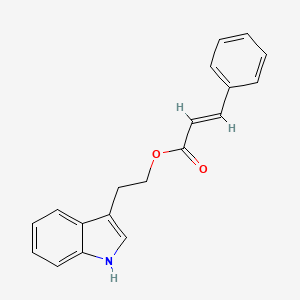
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)


